

Application Note: Quantification of Cholestryl Linoleate using LC-MS/MS

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Compound of Interest

Compound Name: *Cholestryl Linoleate*

Cat. No.: *B163430*

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Introduction

Cholestryl esters are crucial lipids involved in the transport and storage of cholesterol within the body. Dysregulation of cholestryl ester metabolism is implicated in various diseases, including atherosclerosis and other cardiovascular conditions. **Cholestryl linoleate**, an ester of cholesterol and linoleic acid, is one of the most abundant cholestryl esters in human plasma and tissues. Accurate quantification of **cholestryl linoleate** is therefore essential for understanding lipid metabolism and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of **cholestryl linoleate** in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate **cholestryl linoleate** from other lipids in the sample. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in complex biological samples. A stable isotope-labeled internal standard is used to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

- **Cholesteryl Linoleate** standard ($\geq 98\%$ purity)
- **Cholesteryl Linoleate-d7** (or other suitable stable isotope-labeled internal standard)
- HPLC-grade methanol, isopropanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Chloroform (HPLC grade)
- Hexane (HPLC grade)
- Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation: Lipid Extraction

A robust lipid extraction is critical for accurate quantification. The Folch method is a widely used and effective procedure.^[1] An alternative for non-polar lipids like cholesteryl esters is a hexane/isopropanol extraction.^[2]

Folch Method Protocol:

- To 100 μL of sample (e.g., plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
- Add a known amount of the internal standard (e.g., **Cholesteryl Linoleate-d7**).
- Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Add 500 μL of water to induce phase separation.
- Vortex for 1 minute and then centrifuge at 2000 $\times g$ for 10 minutes.
- Carefully collect the lower organic phase containing the lipids using a glass pipette.

- Dry the collected organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase (e.g., 80:20 methanol:isopropanol).

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) System:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate
- Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium acetate
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 45 °C
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: 30-100% B
 - 15-20 min: 100% B
 - 20.1-25 min: 30% B (re-equilibration)

Mass Spectrometry (MS) System:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[\[3\]](#)

- MRM Transitions:
 - **Cholesteryl Linoleate** (Ammonium Adduct): Precursor ion (Q1): m/z 666.6 -> Product ion (Q3): m/z 369.3 (corresponding to the neutral loss of linoleic acid).[4][5]
 - **Cholesteryl Linoleate-d7** (Internal Standard, Ammonium Adduct): Precursor ion (Q1): m/z 673.6 -> Product ion (Q3): m/z 376.3.
- Collision Energy: Optimization is required, but typically in the range of 20-40 eV.
- Other MS Parameters: Optimize source temperature, gas flows, and ion optics for the specific instrument used.

Data Analysis and Quantification

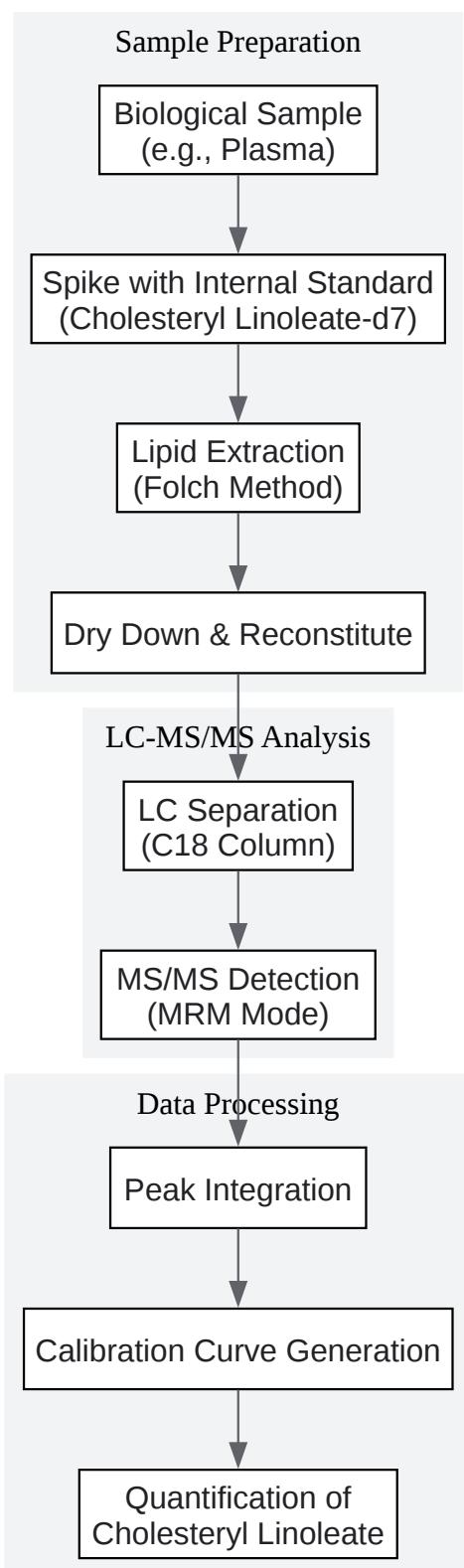
- Integrate the peak areas for the analyte and the internal standard from the extracted ion chromatograms of their respective MRM transitions.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
- Determine the concentration of **cholesteryl linoleate** in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

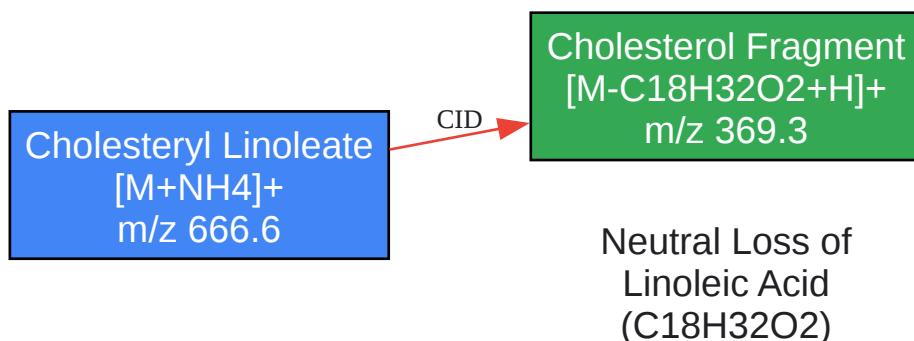
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of cholesteryl esters. These values are representative and may vary depending on the specific matrix, instrumentation, and method optimization.

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.1 - 1.0 ng/mL	Synthesized from
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL	Synthesized from
Linearity (R^2)	> 0.99	[6]
Dynamic Range	1.0 - 1000 ng/mL	[6]
Intra-day Precision (%CV)	< 15%	[7]
Inter-day Precision (%CV)	< 15%	[7]
Accuracy (% Recovery)	85 - 115%	[7]

Visualizations

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Caption: Experimental workflow for the quantification of **Cholestrylin Linoleate**.



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Caption: MS/MS fragmentation of **Cholestryl Linoleate** ammonium adduct.

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